molecular formula C9H7BrO B6244585 (3-bromo-5-ethynylphenyl)methanol CAS No. 1823959-61-0

(3-bromo-5-ethynylphenyl)methanol

Cat. No.: B6244585
CAS No.: 1823959-61-0
M. Wt: 211.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-bromo-5-ethynylphenyl)methanol is an organic compound with the molecular formula C₉H₇BrO It is characterized by the presence of a bromine atom at the third position and an ethynyl group at the fifth position on a phenyl ring, with a methanol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromo-5-ethynylphenyl)methanol typically involves the following steps:

    Bromination: The starting material, phenylmethanol, undergoes bromination to introduce a bromine atom at the third position. This can be achieved using bromine (Br₂) in the presence of a suitable catalyst.

    Ethynylation: The brominated intermediate is then subjected to ethynylation to introduce the ethynyl group at the fifth position. This step can be carried out using acetylene (C₂H₂) in the presence of a palladium catalyst.

    Hydroxylation: Finally, the ethynylated intermediate undergoes hydroxylation to introduce the methanol group. This can be achieved using a suitable hydroxylating agent such as hydrogen peroxide (H₂O₂) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-bromo-5-ethynylphenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include sodium azide (NaN₃) and alkyl halides.

Major Products Formed

    Oxidation: Formation of (3-bromo-5-ethynylphenyl)aldehyde or (3-bromo-5-ethynylphenyl)carboxylic acid.

    Reduction: Formation of (3-ethynylphenyl)methanol.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

(3-bromo-5-ethynylphenyl)methanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

    Biology: It is used in the study of biological processes and pathways. Its derivatives can be used as probes to investigate enzyme activities and protein interactions.

    Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities and can be used as lead compounds in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (3-bromo-5-ethynylphenyl)methanol involves its interaction with specific molecular targets and pathways. The bromine and ethynyl groups play a crucial role in its reactivity and interactions. The compound can form covalent bonds with target molecules, leading to the modulation of their activities. The methanol group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    (3-bromo-5-ethynylphenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

    (3-bromo-5-ethynylphenyl)amine: Similar structure but with an amine group instead of a methanol group.

    (3-bromo-5-ethynylphenyl)acetylene: Similar structure but with an acetylene group instead of a methanol group.

Uniqueness

(3-bromo-5-ethynylphenyl)methanol is unique due to the presence of both bromine and ethynyl groups on the phenyl ring, along with a methanol group. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

1823959-61-0

Molecular Formula

C9H7BrO

Molecular Weight

211.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.